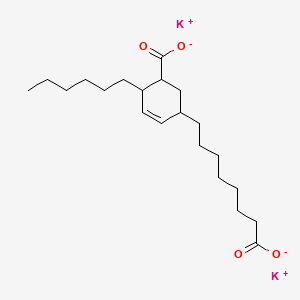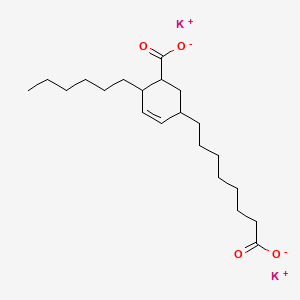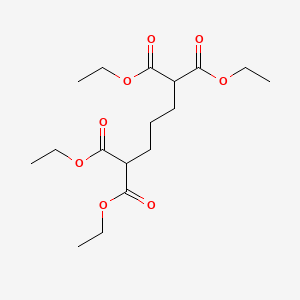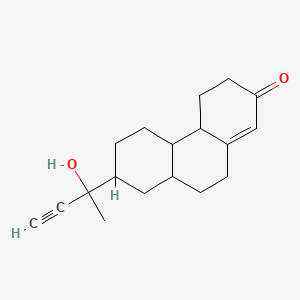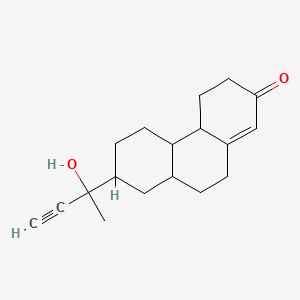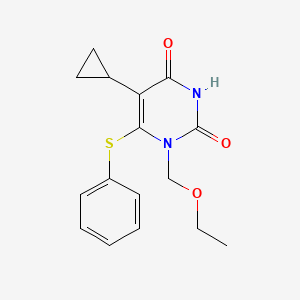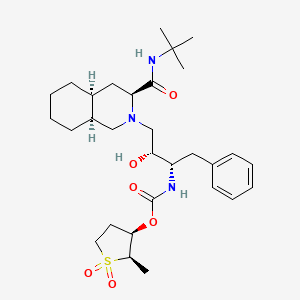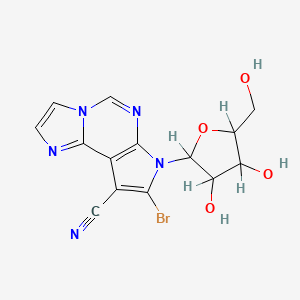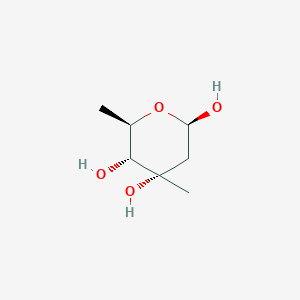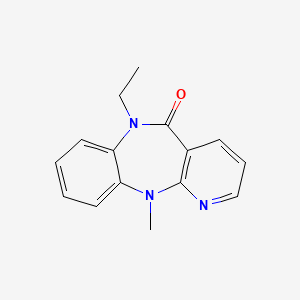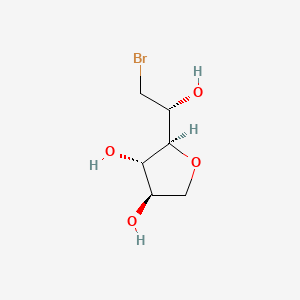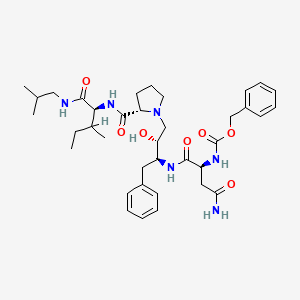
L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)- typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core amino acid derivatives, followed by the sequential addition of various functional groups under controlled conditions. Key steps include:
Protection and Deprotection of Functional Groups: Protecting groups such as carbobenzyloxy (Cbz) are used to shield reactive amine groups during intermediate steps.
Peptide Bond Formation: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate the formation of peptide bonds.
Chiral Resolution: Techniques such as chiral chromatography or enzymatic resolution ensure the correct stereochemistry of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate)
Reducing Agents: NaBH4, LiAlH4 (lithium aluminium hydride)
Coupling Reagents: EDCI, HOBt
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
Wissenschaftliche Forschungsanwendungen
L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic agent for targeting specific molecular pathways in diseases.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucinamide: Similar structure but lacks the phenyl and hydroxyl groups.
L-Valinamide: Similar structure but with different side chains.
L-Phenylalaninamide: Contains a phenyl group but differs in the overall structure.
Uniqueness
L-Isoleucinamide, 1-((2R,3S)-3-(((2S)-4-amino-1,4-dioxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-2-hydroxy-4-phenylbutyl)-L-prolyl-N-(2-methylpropyl)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
127749-93-3 |
|---|---|
Molekularformel |
C37H54N6O7 |
Molekulargewicht |
694.9 g/mol |
IUPAC-Name |
benzyl N-[(2S)-4-amino-1-[[(2S,3R)-3-hydroxy-4-[(2S)-2-[[(2S)-3-methyl-1-(2-methylpropylamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C37H54N6O7/c1-5-25(4)33(36(48)39-21-24(2)3)42-35(47)30-17-12-18-43(30)22-31(44)28(19-26-13-8-6-9-14-26)40-34(46)29(20-32(38)45)41-37(49)50-23-27-15-10-7-11-16-27/h6-11,13-16,24-25,28-31,33,44H,5,12,17-23H2,1-4H3,(H2,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)/t25?,28-,29-,30-,31+,33-/m0/s1 |
InChI-Schlüssel |
HBUSMWQNIFQTTL-VVGPYJCKSA-N |
Isomerische SMILES |
CCC(C)[C@@H](C(=O)NCC(C)C)NC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(C)C)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


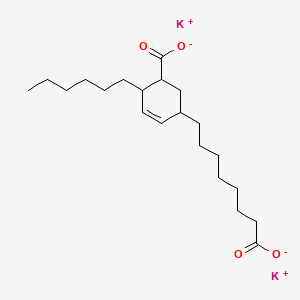
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

